2,4-Difluoro-3-iodobenzotrifluoride
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Overview
Description
2,4-Difluoro-3-iodobenzotrifluoride is a chemical compound with the molecular formula C7H2F5I. It is also known by its synonym, 1,3-Difluoro-2-iodo-4-(trifluoromethyl)benzene . This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzene ring, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-iodobenzotrifluoride typically involves the iodination of a difluorobenzotrifluoride precursor. One common method is the reaction of 2,4-difluorobenzotrifluoride with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-iodobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Sonogashira or Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodinated quinones or reduction to form difluorobenzotrifluoride derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of a base like triethylamine or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido or thiol-substituted benzotrifluorides.
Coupling Reactions: Products include biaryl compounds or alkyne-substituted benzotrifluorides.
Oxidation and Reduction: Products include iodinated quinones or reduced benzotrifluorides.
Scientific Research Applications
2,4-Difluoro-3-iodobenzotrifluoride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-iodobenzotrifluoride is primarily related to its ability to undergo various chemical transformations. The presence of fluorine and iodine atoms enhances its reactivity, allowing it to participate in a wide range of reactions. The compound can act as an electrophile in substitution reactions, a coupling partner in cross-coupling reactions, and a substrate in oxidation or reduction processes . These reactions enable the formation of diverse products with potential biological and industrial applications.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzotrifluoride: Similar in structure but lacks the fluorine atoms at positions 2 and 4.
2,4-Difluorobenzotrifluoride: Similar but lacks the iodine atom at position 3.
3-Iodobenzotrifluoride: Similar but lacks the fluorine atoms at positions 2 and 4.
Uniqueness
2,4-Difluoro-3-iodobenzotrifluoride is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
1,3-difluoro-2-iodo-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5I/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOPDVRITVTETB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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